molecular formula C16H19NO2 B14908722 N-benzyl-N-tert-butylfuran-2-carboxamide

N-benzyl-N-tert-butylfuran-2-carboxamide

Cat. No.: B14908722
M. Wt: 257.33 g/mol
InChI Key: PZAPALPSWIIVMC-UHFFFAOYSA-N
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Description

N-benzyl-N-tert-butylfuran-2-carboxamide is an organic compound that belongs to the class of amides It features a furan ring, a benzyl group, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyl-N-tert-butylfuran-2-carboxamide can be synthesized through several methods. One common approach involves the reaction of N-tert-butylbenzylamine with furan-2-carboxylic acid. The reaction typically requires a condensing agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as Cu(OTf)2 can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-tert-butylfuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The benzyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: N-benzyl-N-tert-butylfuran-2-amine.

    Substitution: Halogenated derivatives of the benzyl group.

Scientific Research Applications

N-benzyl-N-tert-butylfuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-N-tert-butylfuran-2-carboxamide involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-tert-Butylbenzylamine: Similar structure but lacks the furan ring.

    N-benzyl-N-tert-butylacetamide: Similar structure but has an acetamide group instead of a furan-2-carboxamide group.

Uniqueness

N-benzyl-N-tert-butylfuran-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .

Properties

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

N-benzyl-N-tert-butylfuran-2-carboxamide

InChI

InChI=1S/C16H19NO2/c1-16(2,3)17(12-13-8-5-4-6-9-13)15(18)14-10-7-11-19-14/h4-11H,12H2,1-3H3

InChI Key

PZAPALPSWIIVMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(CC1=CC=CC=C1)C(=O)C2=CC=CO2

Origin of Product

United States

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